molecular formula C10H18O4 B101651 Diethyl 2-methylglutarate CAS No. 18545-83-0

Diethyl 2-methylglutarate

Cat. No.: B101651
CAS No.: 18545-83-0
M. Wt: 202.25 g/mol
InChI Key: SHSCLYKFOFTZGZ-UHFFFAOYSA-N
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Description

Diethyl 2-methylglutarate, also known as diethyl 2-methylpentanedioate, is an organic compound with the molecular formula C10H18O4 and a molecular weight of 202.25 g/mol . It is a diester derived from 2-methylglutaric acid and is commonly used in various chemical syntheses and industrial applications.

Biochemical Analysis

Cellular Effects

A related compound, Diethyl-glutarate, has been shown to alter CD8+ T cell differentiation and increase cytotoxicity against target cells It’s possible that Diethyl 2-methylglutarate may have similar effects on cellular processes, influencing cell function, signaling pathways, gene expression, and cellular metabolism

Temporal Effects in Laboratory Settings

A study has shown that a related compound, Dimethyl 2-methylglutarate, can be used for efficient liquid-phase exfoliation of selected van der Waals materials

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-methylglutarate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl propionate with ethyl acrylate in the presence of a base such as lithium diisopropylamide in tetrahydrofuran and hexane at -78°C . This reaction typically yields this compound with a yield of around 71%.

Industrial Production Methods: In industrial settings, this compound is often produced through esterification of 2-methylglutaric acid with ethanol in the presence of an acid catalyst. This method is favored due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-methylglutarate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-methylglutaric acid.

    Reduction: Reduction reactions can convert it to this compound alcohols.

    Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: 2-methylglutaric acid.

    Reduction: this compound alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Diethyl 2-methylglutarate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: It is used in the production of polymers, resins, and plasticizers.

Comparison with Similar Compounds

    Dimethyl 2-methylglutarate: Similar in structure but with methyl ester groups instead of ethyl.

    2-Methylglutaronitrile: A nitrile derivative of 2-methylglutaric acid.

    2-Methylglutaric acid: The parent acid of diethyl 2-methylglutarate.

Uniqueness: this compound is unique due to its specific ester functional groups, which provide distinct reactivity and solubility properties compared to its analogs. Its ethyl ester groups make it more hydrophobic and suitable for certain organic syntheses and industrial applications .

Properties

IUPAC Name

diethyl 2-methylpentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-4-13-9(11)7-6-8(3)10(12)14-5-2/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSCLYKFOFTZGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901300218
Record name 1,5-Diethyl 2-methylpentanedioate
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Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18545-83-0
Record name 1,5-Diethyl 2-methylpentanedioate
Source CAS Common Chemistry
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Record name Diethyl 2-methylglutarate
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Record name 18545-83-0
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Record name 1,5-Diethyl 2-methylpentanedioate
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Record name Diethyl 2-methylglutarate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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